Albifylline
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Overview
Description
- Albifylline’s chemical name is 1-(5-Hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione.
- It belongs to the xanthine class of compounds.
- This compound shares structural similarities with pentoxifylline, another xanthine derivative.
- Pentoxifylline is known for its vasodilatory and anti-inflammatory effects.
Scientific Research Applications
- Albifylline’s applications span several fields:
Biology: Further research is needed to explore its biological effects.
Industry: Its industrial applications are not well-established.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for albifylline are not widely documented.
- Industrial production methods are also scarce in the literature.
Chemical Reactions Analysis
- Albifylline likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions remain elusive due to limited research.
- Major products formed from these reactions are not well-documented.
Mechanism of Action
- Albifylline likely exerts its effects through cell membrane permeability inhibition.
- Molecular targets and pathways involved require further study.
Comparison with Similar Compounds
- Albifylline’s uniqueness lies in its structural features compared to other xanthines.
- Unfortunately, specific similar compounds are not readily available in the literature.
Properties
CAS No. |
107767-55-5 |
---|---|
Molecular Formula |
C13H20N4O3 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,20)6-4-5-7-17-11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
NWXULHNEYYFVMF-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O |
Canonical SMILES |
CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O |
Appearance |
Solid powder |
107767-55-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(5-hydroxy-5-methylhexyl)-3-methylxanthine A 81-3138 HWA 138 HWA-138 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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